![molecular formula C16H20N2O2 B2408599 1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol CAS No. 439097-54-8](/img/structure/B2408599.png)

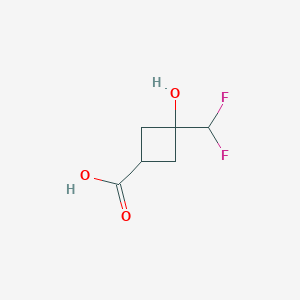

1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol” is an oral antidiabetic agent .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula and mass . More detailed properties are not available in the searched resources.Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Unexpected Intermediate Isolation

An unexpected intermediate, 1-phenyl-2-(4-pyridyl)ethanol, was isolated from the condensation reaction of 4-methylpyridine with benzaldehyde. This compound, a close relative of the target molecule, provided insights into the alcohol stage before dehydration, leading to the formation of 4-styrylpyridine. The method yielded a 10% yield in both powder form and crystals suitable for structural analysis (Percino & Chapela, 2000).

Characterization of Condensation Reaction Product

The compound 1-phenyl-2-(α-pyridyl)ethanol, another similar intermediate, was characterized from the Knoevenagel condensation reaction between 2-methylpyridine and benzaldehyde. The x-ray structure confirmed its monoclinic system crystallization and revealed an intermolecular hydrogen bond, offering insights into stability and hydrogen bond formation in the structure (Percino et al., 2015).

Chemical Reactions and Metabolism

Formation of Artifactual Metabolites

A study investigated the formation of artifactual compounds like 1-phenyl-1-(2-pyridinyl)ethanol during the acid hydrolysis of doxylamine. This research shed light on the potential misinterpretation of metabolites in pharmacological studies (Holder et al., 1987).

Metabolic Formation and Synthesis

The synthesis and identification of 1-(3-chlorophenyl)-2-(4-hydroxphenyl)-1-methyl-2(2-pyridine)ethanol, a metabolite with hypocholesteremic effects, highlighted its potential as a therapeutic agent. This also illustrates the significance of understanding metabolic pathways for drug development (Sinsheimer et al., 1976).

Crystallography and Molecular Structure

- Unexpected Crystallization and Structure Analysis: The isolation and crystallization of 1-phenyl-2-(4-pyridyl)ethanol provided an opportunity to study the crystal structure, revealing chiral and racemic properties. This research contributes to understanding molecular interactions and stability in crystal structures (Percino et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

1-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-13(19)14-6-8-15(9-7-14)20-12-11-18(2)16-5-3-4-10-17-16/h3-10,13,19H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFMLKWNHQRDEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OCCN(C)C2=CC=CC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2408516.png)

![4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2408519.png)

![N-[5-[[2-[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2408526.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2408535.png)

![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)